molecular formula C10H9F3O2 B074787 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one CAS No. 1524-15-8

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one

Cat. No. B074787
CAS RN: 1524-15-8
M. Wt: 218.17 g/mol
InChI Key: LGRAOIBBJUNFDG-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one, also known as 4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-ol, is an important organic compound that has been studied extensively for its various applications in scientific research. It is a colorless liquid with a sweet odor and is soluble in alcohol, ether, and benzene. This compound is used in a variety of laboratory experiments, including synthesis of other organic compounds, as a reagent in organic synthesis, and as a catalyst in organic reactions.

Scientific Research Applications

  • Trifluoromethylated Oxaphospholanes Synthesis : Ratner et al. (1997) discussed the synthesis of trifluoromethylated 1,2λ5σ4-oxaphospholanes using 4,4,4-trifluoro-3-hydroxy-1-phenylbutane-1-one and dichlorophosphines, revealing insights into phosphonite chemistry and molecular structures of the resulting compounds (Ratner, Lork, Pashkevich, & Röschenthaler, 1997).

  • Electrochemical Synthesis of Dihydropyridine Derivatives : Goodarzi and Mirza (2020) described an electrochemical method for synthesizing 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles using 4,4,4-trifluoro-1-phenylbutane-1,3-dione. This method offers environmental benefits and high product yields (Goodarzi & Mirza, 2020).

  • Cinchonine-Catalyzed Aldol Reaction : Funabiki et al. (2017) explored the cinchonine-catalyzed in situ generation of trifluoroacetaldehyde from its hemiacetal, and its direct aldol reaction with 2-methoxy-1-phenylethanone, yielding 4,4,4-trifluoro-3-hydroxy-2-methoxy-1-phenylbutan-1-one (Funabiki, Yano, Hayakawa, Inuzuka, Kubota, & Matsui, 2017).

  • Novel Copper(II) and 2,2'-Biimidazole-promoted Reactions : Zhou, Zeng, and Zou (2010) developed an efficient method for reacting 4,4,4-trifluoro-1-phenylbutane-1,3-dione with iodobenzene diacetate, assisted by Cu(II) and 2,2'-biimidazole, which led to unexpected product formation (Zhou, Zeng, & Zou, 2010).

  • Synthesis of Copper(II) Complexes : Perdih (2017) reported on the preparation and molecular structures of copper(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complexes, highlighting hydrogen-bonded networks and coordination properties (Perdih, 2017).

  • One-Pot Synthesis of Triazolo[1,5-a]pyrimidine Derivatives : Li, Yao, Lei, Yu, and Tu (2011) described a one-pot synthesis of 5-(trifluoromethyl)-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidine derivatives using 4,4,4-trifluoro-1-phenylbutane-1,3-dione, emphasizing the method's simplicity and eco-friendliness (Li, Yao, Lei, Yu, & Tu, 2011).

  • Enantioselective Synthesis of Odorants : Liang, Sun, Tian, Wang, and Sun (2013) developed an efficient and highly enantioselective synthesis of 3-hydroxy-4-phenylbutan-2-one, using asymmetric epoxidation and hydrogenolysis (Liang, Sun, Tian, Wang, & Sun, 2013).

  • Baker’s Yeast Reduction : Davoli, Forni, Moretti, Prati, and Torre (1999) obtained enantioselective Baker’s yeast reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate to produce ethyl 4,4,4-trifluoro-3-hydroxybutanoate (Davoli, Forni, Moretti, Prati, & Torre, 1999).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one” can be found on the manufacturer’s website . It is always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRAOIBBJUNFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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